1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a diphenylmethane structure, which consists of two benzene rings connected by a single methane group. This particular compound is notable for its unique structure, which includes a cyclopropyl group and a hydroxy-phenylethyl moiety.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzhydryl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of a base to form the corresponding urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions on the benzhydryl group would introduce various functional groups onto the benzene rings.
Scientific Research Applications
1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea can be compared with other benzhydryl compounds, such as diphenhydramine, terfenadine, and fexofenadine. These compounds share a similar diphenylmethane structure but differ in their functional groups and overall structure. The presence of the cyclopropyl and hydroxy-phenylethyl moieties in this compound makes it unique and may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(26-18-25(29,22-16-17-22)21-14-8-3-9-15-21)27-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,22-23,29H,16-18H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWDMABMWOOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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